molecular formula C6H7NO2 B13621739 1-(1,2-Oxazol-3-yl)propan-2-one

1-(1,2-Oxazol-3-yl)propan-2-one

Cat. No.: B13621739
M. Wt: 125.13 g/mol
InChI Key: BLLKIFCFWMTHBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1,2-Oxazol-3-yl)propan-2-one is a heterocyclic compound featuring an oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1,2-Oxazol-3-yl)propan-2-one can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of α-haloketones with nitriles in the presence of a base can yield oxazole derivatives . Another method involves the palladium-catalyzed direct arylation of ethyl oxazole-4-carboxylate with iodo-, bromo-, and chloro(hetero)aromatics .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-(1,2-Oxazol-3-yl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxazole-2,5-diones.

    Reduction: Reduction reactions can convert the oxazole ring to oxazolidines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the oxazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-2,5-diones, while substitution reactions can produce a wide range of functionalized oxazole derivatives .

Scientific Research Applications

1-(1,2-Oxazol-3-yl)propan-2-one has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1,2-Oxazol-3-yl)propan-2-one involves its interaction with specific molecular targets and pathways. The oxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. The compound may inhibit enzymes by binding to their active sites or modulate signaling pathways by interacting with receptors .

Comparison with Similar Compounds

  • 1-(1,3-Oxazol-2-yl)propan-2-one
  • 1-(1,2-Oxazol-5-yl)propan-2-one
  • 1-(1,3-Oxazol-5-yl)propan-1-one

Comparison: 1-(1,2-Oxazol-3-yl)propan-2-one is unique due to its specific substitution pattern on the oxazole ring, which imparts distinct chemical and biological properties. Compared to 1-(1,3-Oxazol-2-yl)propan-2-one, it may exhibit different reactivity and selectivity in chemical reactions. Similarly, its biological activity can vary significantly from that of 1-(1,2-Oxazol-5-yl)propan-2-one, making it a valuable compound for targeted applications .

Properties

Molecular Formula

C6H7NO2

Molecular Weight

125.13 g/mol

IUPAC Name

1-(1,2-oxazol-3-yl)propan-2-one

InChI

InChI=1S/C6H7NO2/c1-5(8)4-6-2-3-9-7-6/h2-3H,4H2,1H3

InChI Key

BLLKIFCFWMTHBJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=NOC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.